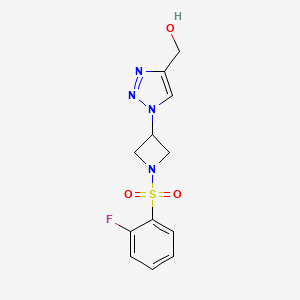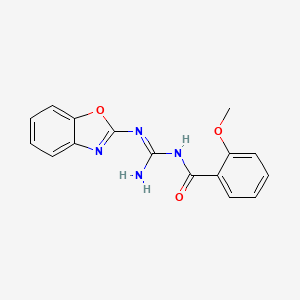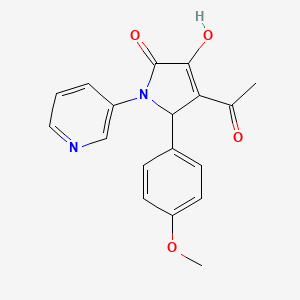
(1-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol: is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl sulfonyl group, an azetidine ring, a triazole ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol typically involves multi-step organic synthesis. The process begins with the preparation of the azetidine ring, followed by the introduction of the fluorophenyl sulfonyl group. The triazole ring is then formed through a cycloaddition reaction, and finally, the methanol group is introduced.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group could yield (1-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)formaldehyde or (1-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)carboxylic acid.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (1-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
- (1-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
- (1-(1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
- (1-(1-((2-Methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Uniqueness: The presence of the fluorophenyl group in (1-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol imparts unique electronic properties that can influence its reactivity and binding affinity. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
Molecular Formula |
C12H13FN4O3S |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
[1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]triazol-4-yl]methanol |
InChI |
InChI=1S/C12H13FN4O3S/c13-11-3-1-2-4-12(11)21(19,20)16-6-10(7-16)17-5-9(8-18)14-15-17/h1-5,10,18H,6-8H2 |
InChI Key |
MDSQWBBZNUDRKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2F)N3C=C(N=N3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11031149.png)
![1-[7-Amino-2-(4-methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone](/img/structure/B11031154.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B11031156.png)
![2-[(4-methylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one](/img/structure/B11031158.png)
![N-(4-methoxyphenyl)-2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11031160.png)
![3-amino-1,7-diphenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one](/img/structure/B11031162.png)

![1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-4-phenylbutan-1-one](/img/structure/B11031172.png)

![N-(2-morpholinoethyl)-N-[4-(2,2,4,6-tetramethyl-1,2,3,4-tetrahydro-7-quinolinyl)-2-pyrimidinyl]amine](/img/structure/B11031180.png)
![2-{1-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11031186.png)

![1-(3-methylphenyl)-3-[N-(4-methylquinazolin-2-yl)carbamimidoyl]thiourea](/img/structure/B11031196.png)
![1-Hydroxyimino-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11031210.png)
